Cas no 2138118-34-8 ((1-ethoxy-3,3,5-trimethylcyclohexyl)methanol)

(1-Ethoxy-3,3,5-trimethylcyclohexyl)methanol is a cycloaliphatic alcohol derivative with a branched ether-alcohol structure. Its key advantages include high stability due to the sterically hindered cyclohexyl ring and the presence of an ethoxy group, which enhances solubility in organic matrices. The compound’s tertiary alcohol functionality contributes to its reactivity in esterification and etherification reactions, making it a versatile intermediate in specialty chemical synthesis. The trimethyl substitution pattern improves thermal and oxidative resistance, while the ethoxy group offers tunable polarity for compatibility with various solvents and resins. This structural balance makes it suitable for applications in coatings, adhesives, and fragrance synthesis, where controlled reactivity and stability are critical.
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol structure
2138118-34-8 structure
商品名:(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol
CAS番号:2138118-34-8
MF:C12H24O2
メガワット:200.317764282227
CID:5902031
PubChem ID:165494651

(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol 化学的及び物理的性質

名前と識別子

    • (1-ethoxy-3,3,5-trimethylcyclohexyl)methanol
    • 2138118-34-8
    • EN300-1143528
    • インチ: 1S/C12H24O2/c1-5-14-12(9-13)7-10(2)6-11(3,4)8-12/h10,13H,5-9H2,1-4H3
    • InChIKey: RRGTUIZUEGWINK-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C1(CO)CC(C)CC(C)(C)C1

計算された属性

  • せいみつぶんしりょう: 200.177630004g/mol
  • どういたいしつりょう: 200.177630004g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1143528-2.5g
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol
2138118-34-8 95%
2.5g
$1428.0 2023-10-26
Enamine
EN300-1143528-5g
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol
2138118-34-8 95%
5g
$2110.0 2023-10-26
Enamine
EN300-1143528-0.1g
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol
2138118-34-8 95%
0.1g
$640.0 2023-10-26
Enamine
EN300-1143528-0.05g
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol
2138118-34-8 95%
0.05g
$612.0 2023-10-26
Enamine
EN300-1143528-0.5g
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol
2138118-34-8 95%
0.5g
$699.0 2023-10-26
Enamine
EN300-1143528-1.0g
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol
2138118-34-8
1g
$728.0 2023-06-09
Enamine
EN300-1143528-0.25g
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol
2138118-34-8 95%
0.25g
$670.0 2023-10-26
Enamine
EN300-1143528-1g
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol
2138118-34-8 95%
1g
$728.0 2023-10-26
Enamine
EN300-1143528-10.0g
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol
2138118-34-8
10g
$3131.0 2023-06-09
Enamine
EN300-1143528-5.0g
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol
2138118-34-8
5g
$2110.0 2023-06-09

(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol 関連文献

(1-ethoxy-3,3,5-trimethylcyclohexyl)methanolに関する追加情報

Introduction to (1-Ethoxy-3,3,5-Trimethylcyclohexyl)Methanol

The compound with CAS No. 2138118-34-8, commonly referred to as (1-ethoxy-3,3,5-trimethylcyclohexyl)methanol, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique cyclohexane ring structure, which is substituted with an ethoxy group and two methyl groups at specific positions. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in various applications.

Recent studies have highlighted the importance of understanding the molecular structure and synthetic pathways of this compound. Researchers have employed advanced spectroscopic techniques, such as NMR spectroscopy and mass spectrometry, to elucidate its structural features. These studies have revealed that the cyclohexane ring is highly strained due to the steric hindrance caused by the bulky substituents. This strain influences the compound's reactivity and stability, making it a promising candidate for use in drug design and polymer synthesis.

The synthesis of (1-ethoxy-3,3,5-trimethylcyclohexyl)methanol involves a multi-step process that typically begins with the preparation of a suitable cyclohexane derivative. One of the most efficient methods reported in recent literature involves a ring-opening reaction followed by a reductive alkylation step. This approach not only ensures high yields but also allows for precise control over the stereochemistry of the product. The use of environmentally friendly reagents has further enhanced the sustainability of this synthesis pathway.

One of the most intriguing aspects of this compound is its ability to act as a versatile building block in organic synthesis. Its ethoxy group can undergo various functional group transformations, such as oxidation and esterification, enabling the creation of derivatives with diverse functionalities. For instance, oxidation of the ethoxy group can yield an acetylene derivative, which has been shown to exhibit unique electronic properties suitable for use in optoelectronic devices.

In terms of applications, (1-ethoxy-3,3,5-trimethylcyclohexyl)methanol has found utility in the development of advanced materials. Its rigid structure and ability to form hydrogen bonds make it an ideal candidate for use in self-healing polymers. Recent research has demonstrated that incorporating this compound into polymer networks significantly enhances their mechanical properties and thermal stability. Furthermore, its biocompatibility has opened up possibilities for its use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

The environmental impact of this compound is another area that has been extensively studied. Researchers have investigated its biodegradability under various conditions and have found that it exhibits moderate biodegradation rates in aqueous environments. Efforts are underway to develop methods for enhancing its biodegradability through structural modifications or enzymatic degradation pathways.

In conclusion, (1-ethoxy-3,3,5-trimethylcyclohexyl)methanol is a fascinating compound with a wealth of potential applications across multiple disciplines. Its unique structure and versatile reactivity make it an invaluable tool for chemists and materials scientists alike. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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